Dynapyrazole A
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Overview
Description
Dynapyrazole A is a cell-permeable inhibitor of cytoplasmic dyneins, which are motor proteins responsible for transporting cellular cargos toward microtubule minus-ends . This compound is particularly notable for its unique mode of action and its ability to inhibit dyneins 1 and 2 with similar potencies . This compound has been shown to block intraflagellar transport in the cilium and lysosome motility in the cytoplasm at single-digit micromolar concentrations .
Mechanism of Action
Target of Action
Dynapyrazole A primarily targets cytoplasmic dyneins , which are motor proteins in the AAA+ superfamily . These proteins transport cellular cargos toward microtubule minus-ends . This compound inhibits both dynein 1 and dynein 2 . The evidence indicates that this compound targets the AAA1 site .
Mode of Action
This compound interacts with its targets by inhibiting the ATPase activity of microtubule-stimulated dynein without blocking microtubule-independent basal activity . It blocks ADP-vanadate-dependent photocleavage at site 1 . It also inhibits the activity of a dynein 1 construct with a mutation in the AAA3 domain .
Biochemical Pathways
The inhibition of dynein’s ATPase activity by this compound affects the transport of cellular cargos along microtubules . Dynein’s ATPase activity is stimulated by interactions with microtubules and is thought to occur mainly at AAA1, while hydrolysis at AAA3 plays a regulatory role .
Result of Action
At single-digit micromolar concentrations, this compound blocks intraflagellar transport in the cilium and lysosome motility in the cytoplasm, processes that depend on cytoplasmic dyneins . It inhibits dynein 1 and dynein 2-dependent microtubule gliding .
Biochemical Analysis
Biochemical Properties
Dynapyrazole A interacts with cytoplasmic dyneins, specifically dyneins 1 and 2 . It inhibits the microtubule-stimulated ATPase activity of dynein, but does not potently block the microtubule-independent basal activity .
Cellular Effects
At single-digit micromolar concentrations, this compound blocks intraflagellar transport in the cilium and lysosome motility in the cytoplasm, processes that depend on cytoplasmic dyneins . This suggests that this compound has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting dynein’s microtubule-stimulated ATPase activity . This inhibition is thought to occur mainly at AAA1, while hydrolysis at AAA3 plays a regulatory role .
Temporal Effects in Laboratory Settings
It has been observed that this compound inhibits the basal activity of the AAA3 mutant with an IC 50 of 5.5 ± 1.6 µM, while ciliobrevin D has an IC 50 of 38 ± 6 µM .
Chemical Reactions Analysis
Dynapyrazole A undergoes various chemical reactions, including inhibition of the ATPase activity of dynein . It specifically inhibits the microtubule-stimulated ATPase activity without blocking the microtubule-independent basal activity . Common reagents and conditions used in these reactions include the use of specific inhibitors and controlled environments to ensure the desired reaction outcomes . The major products formed from these reactions are the inhibited forms of dynein, which result in the blockage of cellular transport processes .
Scientific Research Applications
Dynapyrazole A has a wide range of scientific research applications. It is used in the study of cytoplasmic dyneins and their role in cellular transport . In chemistry, it serves as a tool for understanding the inhibition of motor proteins and the effects of such inhibition on cellular processes . In biology, this compound is used to study the mechanisms of intraflagellar transport and lysosome motility . Additionally, this compound is used in the industry for research and development of new therapeutic agents .
Comparison with Similar Compounds
Dynapyrazole A is compared with other similar compounds such as ciliobrevins . While ciliobrevins also inhibit dynein activity, they have limitations such as low potency and suboptimal chemical properties . This compound, on the other hand, is more potent and has improved properties that make it a more effective inhibitor . Other similar compounds include various pyrazole derivatives that exhibit different levels of inhibition and potency .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABPBCMFKJDOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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